molecular formula C13H12ClNO3 B7746640 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride

1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride

Cat. No.: B7746640
M. Wt: 265.69 g/mol
InChI Key: ZTEDAIYHISYNLP-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride is a chemical compound with a unique structure that includes both phenolic and pyridinium moieties

Preparation Methods

The synthesis of 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride typically involves the reaction of 2,4-dihydroxyacetophenone with pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives.

Scientific Research Applications

1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The pyridinium moiety may interact with specific receptors, modulating biological pathways .

Comparison with Similar Compounds

1-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]pyridin-1-iumchloride can be compared with similar compounds such as:

  • 1-(2,4-Dihydroxyphenyl)-2-(2-ethylphenoxy)ethanone
  • 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone
  • 1-(2,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanone

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3.ClH/c15-10-4-5-11(12(16)8-10)13(17)9-14-6-2-1-3-7-14;/h1-8H,9H2,(H-,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDAIYHISYNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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